molecular formula C12H17NO4 B3038174 4-Aminobenzo-12-crown-4 CAS No. 78554-68-4

4-Aminobenzo-12-crown-4

Cat. No.: B3038174
CAS No.: 78554-68-4
M. Wt: 239.27 g/mol
InChI Key: ZKICIJKRTPWQSI-UHFFFAOYSA-N
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Description

4-Aminobenzo-12-crown-4 is a cyclic organic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their unique ring structure containing multiple ether linkages. The compound this compound is characterized by the presence of an amino group attached to the benzene ring, which is part of the 12-membered crown ether ring. This structural feature imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary target of 4-Aminobenzo-12-crown-4 is metal ions . Crown ethers, such as this compound, are known for their ability to form complexes with metal ions . This interaction is due to the planar oxygen atoms in the crown ether, which provide a strong negative potential barrier .

Mode of Action

This compound interacts with its targets (metal ions) through a process known as complexation . The crown ether forms a cyclic structure that can encapsulate the metal ion, creating a stable complex . This interaction results in the screening of the charge of the metal ion .

Biochemical Pathways

It is known that crown ethers can interact with dna . This interaction could potentially affect various biochemical pathways, leading to changes in cellular processes .

Pharmacokinetics

It is a water-soluble compound , which suggests that it could have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ion it interacts with. For example, it has been suggested that this compound has absorbing properties that can be utilized to extract lithium from brines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of different metal ions in the environment could affect the compound’s ability to form complexes . Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminobenzo-12-crown-4 typically involves the reaction of benzo-12-crown-4 with an appropriate amine source. One common method is the catalytic hydrogenation of 4-nitrobenzo-12-crown-4 in the presence of a hydrogenation catalyst such as palladium on carbon. The reaction is carried out in a suitable solvent like methanol under hydrogen gas at elevated pressure and temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. The product is then purified through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Aminobenzo-12-crown-4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c13-10-1-2-11-12(9-10)17-8-6-15-4-3-14-5-7-16-11/h1-2,9H,3-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKICIJKRTPWQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=CC(=C2)N)OCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801169758
Record name 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78554-68-4
Record name 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78554-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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